molecular formula C9H6F3N3S B2379155 3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine CAS No. 1153977-59-3

3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine

Cat. No.: B2379155
CAS No.: 1153977-59-3
M. Wt: 245.22
InChI Key: XZTKEOPQVLVNRX-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an amine group at position 5 and a 3-(trifluoromethyl)phenyl group at position 3 . This compound is synthesized via methods such as catalyst-free one-pot strategies, achieving high yields (e.g., 83% for similar derivatives) . Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTKEOPQVLVNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153977-59-3
Record name 3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-(trifluoromethyl)aniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the thiadiazole ring. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine serves as a versatile building block in the synthesis of more complex organic molecules. Its unique properties make it suitable for developing new materials with specialized functionalities.

Biology

  • Biological Activity : Research indicates that compounds similar to this thiadiazole derivative exhibit various biological activities, including antimicrobial and anticancer properties. Studies have shown that thiadiazole derivatives can inhibit DNA synthesis in cancer cells without affecting protein synthesis, making them promising candidates for anticancer therapies .
  • Mechanisms of Action : The mechanisms attributed to the anticancer activity of thiadiazoles include inhibition of key enzymes involved in tumorigenesis and modulation of cell signaling pathways. The heteroatoms in the thiadiazole ring can interact with biological targets such as kinases .

Medicine

  • Drug Development : This compound is being explored as a scaffold for designing new pharmaceuticals. Its structural attributes allow for modifications that can enhance efficacy against specific diseases. For example, studies have reported its potential in treating various cancers by targeting specific cellular pathways involved in tumor growth .

Industrial Applications

  • Agrochemicals : Due to its stability and reactivity, this compound is also utilized in the development of agrochemicals. Its properties make it suitable for creating pesticides and herbicides that require specific chemical characteristics for efficacy .

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

Key Compounds and Their Properties
Compound Name Substituents (Position 3) Molecular Weight Key Applications/Activities Yield/Purity Reference
3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine (Target Compound) 3-(Trifluoromethyl)phenyl 273.25 g/mol Drug synthesis, agrochemical intermediates 95% purity
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine 5-Isopropoxypyridin-2-yl 341.38 g/mol Macrofilaricidal activity (IC₅₀: 0.5–5 µM) 31% yield, 99% purity
3-(4-Bromophenyl)-N-(4-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine 4-Bromophenyl 399.97 g/mol Antibacterial, kinase inhibition 83% yield, 95% purity
3-(2-Trifluoromethylphenyl)-1,2,4-thiadiazol-5-amine 2-(Trifluoromethyl)phenyl (positional isomer) 273.25 g/mol Material science applications 95% purity
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine Oxadiazole core (vs. thiadiazole) 259.20 g/mol Agrochemical lead optimization N/A
Structural and Functional Insights
  • Trifluoromethyl Group: The target compound’s 3-(trifluoromethyl)phenyl group confers superior metabolic stability compared to non-fluorinated analogs (e.g., 3-phenyl derivatives in ).
  • Core Heteroatom : Replacing sulfur in the thiadiazole ring with oxygen (oxadiazole, ) reduces electrophilicity, altering reactivity in drug design.

Biological Activity

3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C9H6F3N3S
  • CAS Number : 1153977-59-3
  • Molecular Weight : 245.22 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar thiadiazole derivatives have shown promising antibacterial and antifungal properties. For instance, compounds with the thiadiazole ring have been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in disc diffusion assays .
  • Anticancer Properties : Thiadiazole derivatives are known for their anticancer activities. Studies have indicated that compounds with similar structures can inhibit tumor cell proliferation by targeting specific pathways involved in cell division and apoptosis . The mechanism often involves interference with DNA and RNA synthesis without affecting protein synthesis .

The biological effects of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling pathways .
  • Gene Expression Modulation : It is hypothesized that this compound can influence gene expression through epigenetic modifications or direct interactions with transcription factors.
  • Cell Signaling Pathways : The compound may affect key signaling pathways such as apoptosis and cell cycle regulation, contributing to its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialSignificant inhibition against Gram-positive/negative bacteria
AntifungalEffective against fungal strains like Aspergillus niger
AnticancerInhibition of cancer cell lines (e.g., HepG2)

Case Studies

  • Antimicrobial Study : A study synthesized various thiadiazole derivatives, including this compound. The results showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method .
  • Anticancer Evaluation : In vitro studies on cancer cell lines revealed that certain derivatives exhibited IC50 values indicating potent anticancer activity. For example, a related thiadiazole derivative demonstrated an IC50 value of 4.37 µM against HepG2 cells .

Q & A

Q. Q1. What are the standard synthetic routes for 3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with appropriate aryl precursors. For example:

Precursor Preparation : React 3-(trifluoromethyl)phenyl isothiocyanate with hydrazine to form a thiosemicarbazide intermediate.

Cyclization : Treat the intermediate with bromine or iodine in acetic acid to form the 1,2,4-thiadiazole ring.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Optimization Tips :

  • Adjust stoichiometry (e.g., 1.2:1 molar ratio of thiourea to aryl halide).
  • Control temperature (80–100°C) and reaction time (12–24 hours) to maximize yield (reported up to 57% for analogous compounds) .

Q. Q2. How can the structural identity and purity of this compound be confirmed?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Compare 1^1H and 13^{13}C NMR shifts with computed spectra (e.g., aromatic protons at δ 7.5–8.2 ppm, NH2_2 at δ 5.8–6.2 ppm).
    • FT-IR : Identify characteristic bands (e.g., N–H stretch at ~3400 cm1^{-1}, C–F at 1100–1200 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 262 (C9_9H6_6F3_3N3_3S).
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. Q3. How can computational methods aid in predicting the bioactivity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.
  • QSAR Studies : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with observed antimicrobial or anticancer activities.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .

Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized Assays : Reproduce results under controlled conditions (e.g., MIC assays for antimicrobial activity with fixed inoculum size: 1 × 105^5 CFU/mL).
  • Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models.
  • Structural Analog Comparison : Benchmark against similar thiadiazoles (e.g., 5-(trifluoromethyl)thiazol-2-amine) to isolate substituent effects .

Q. Q5. How does tautomerism affect the crystallographic and spectroscopic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve tautomeric forms (e.g., annular tautomerism in the thiadiazole ring). For analogous compounds, planar vs. non-planar geometries are observed depending on substituent electronic effects .
  • Solid-State NMR : Differentiate tautomers via 15^{15}N chemical shifts (e.g., amino groups at δ 50–60 ppm vs. ring nitrogens at δ 200–250 ppm).
  • Thermal Analysis : DSC/TGA can reveal phase transitions linked to tautomeric equilibria .

Q. Q6. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) and improve yield consistency.
  • Flow Chemistry : Optimize residence time and mixing efficiency to prevent byproducts (e.g., diarylthiadiazoles).
  • In-line Analytics : Use PAT tools (e.g., ReactIR) to monitor intermediate formation in real time .

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